molecular formula C29H27N3O6S B12718757 1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative CAS No. 100298-52-0

1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative

Cat. No.: B12718757
CAS No.: 100298-52-0
M. Wt: 545.6 g/mol
InChI Key: VLJWCTLTCMYLQC-UHFFFAOYSA-M
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Description

1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative is a complex organic compound that combines the structural features of imidazolium salts and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium azide, halides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative involves its interaction with molecular targets such as enzymes and receptors. The imidazolium moiety can interact with nucleophilic sites, while the quinoline derivative can intercalate with DNA or inhibit specific enzymes . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,-Trimethyl-1H-imidazolium methyl sulphate, 2-benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione derivative is unique due to its combination of imidazolium and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

100298-52-0

Molecular Formula

C29H27N3O6S

Molecular Weight

545.6 g/mol

IUPAC Name

2-benzo[f]quinolin-3-ylindene-1,3-dione;methyl sulfate;1,2,3-trimethylimidazol-1-ium

InChI

InChI=1S/C22H13NO2.C6H11N2.CH4O4S/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19;1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h1-12,20H;4-5H,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1

InChI Key

VLJWCTLTCMYLQC-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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